Kpt(cpa)Cl3

説明

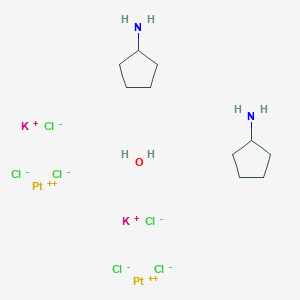

Kpt(cpa)Cl₃ is a coordination compound hypothesized to consist of a platinum (Pt) center coordinated with a cyclopentadienyl (Cp) ligand and three chloride (Cl⁻) ions.

特性

CAS番号 |

122792-68-1 |

|---|---|

分子式 |

C10H24Cl6K2N2OPt2 |

分子量 |

869.4 g/mol |

IUPAC名 |

dipotassium;cyclopentanamine;platinum(2+);hexachloride;hydrate |

InChI |

InChI=1S/2C5H11N.6ClH.2K.H2O.2Pt/c2*6-5-3-1-2-4-5;;;;;;;;;;;/h2*5H,1-4,6H2;6*1H;;;1H2;;/q;;;;;;;;2*+1;;2*+2/p-6 |

InChIキー |

ARYLTLOLHGCTGR-UHFFFAOYSA-H |

SMILES |

C1CCC(C1)N.C1CCC(C1)N.O.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Pt+2].[Pt+2] |

正規SMILES |

C1CCC(C1)N.C1CCC(C1)N.O.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Pt+2].[Pt+2] |

同義語 |

KPt(cpa)Cl3 trichloro(cyclopentylamine)platinate(0) |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Trichloro(cyclopentylamine)platinate(0) typically involves the reaction of platinum complexes with cyclopentylamine and chlorine sources under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the stability of the platinum complex .

Industrial Production Methods: Industrial production of Trichloro(cyclopentylamine)platinate(0) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the desired compound with high yield and purity .

化学反応の分析

Types of Reactions: Trichloro(cyclopentylamine)platinate(0) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.

Reduction: It can be reduced to lower oxidation state platinum species.

Substitution: Ligand substitution reactions can occur, where the cyclopentylamine or chloride ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

Substitution: Ligand exchange reactions are typically carried out in the presence of other ligands like phosphines or amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(II) or platinum(IV) complexes, while substitution reactions can produce a variety of platinum-ligand complexes .

科学的研究の応用

Chemistry: Trichloro(cyclopentylamine)platinate(0) is used as a precursor for the synthesis of other platinum complexes. It serves as a starting material for the preparation of catalysts and coordination compounds.

Biology and Medicine: In biological and medical research, platinum compounds are studied for their potential anticancer properties. Trichloro(cyclopentylamine)platinate(0) is investigated for its ability to interact with DNA and inhibit cancer cell growth.

Industry: In the industrial sector, this compound is used in the development of advanced materials and catalysts for chemical processes. Its unique properties make it suitable for applications in electronics and nanotechnology.

作用機序

The mechanism of action of Trichloro(cyclopentylamine)platinate(0) involves its interaction with biological molecules, particularly DNA. The compound binds to DNA, causing cross-linking and disruption of the DNA structure. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death . The molecular targets include guanine bases in the DNA, and the pathways involved are related to DNA damage response and repair mechanisms .

類似化合物との比較

To evaluate Kpt(cpa)Cl₃’s properties, we compare it with three categories of compounds: haloacetonitriles, platinum coordination complexes, and chlorinated heterocycles.

Comparison with Haloacetonitriles

Key biochemical properties from are summarized below:

Key Findings :

- Cl₃ haloacetonitriles exhibit potent enzyme inhibition and DNA damage, suggesting Kpt(cpa)Cl₃ may share similar genotoxicity due to Cl⁻ ligands .

- Unlike purely organic haloacetonitriles, Kpt(cpa)Cl₃’s platinum center could introduce redox activity, altering its biological interactions .

Comparison with Platinum Coordination Complexes

Platinum(II) complexes like cisplatin (PtCl₂(NH₃)₂) and [Pt(NH₃)Cl₃]⁻ (a cisplatin analog) are benchmarks for antitumor activity. Structural and functional contrasts are highlighted below:

Key Findings :

- Kpt(cpa)Cl₃’s Cp ligand may enable intercalative DNA binding, contrasting cisplatin’s crosslinking mechanism .

- The cobalt analog [Co(C₅H₁₂N₂)₃]Cl₃·3H₂O shares Cl₃ stoichiometry but lacks bioactivity data, limiting direct comparison .

Comparison with Chlorinated Heterocycles

Chlorinated pyrolo-triazines (e.g., C₆H₃Cl₂N₃, CAS 918538-05-3) from provide insights into physicochemical behavior:

Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。